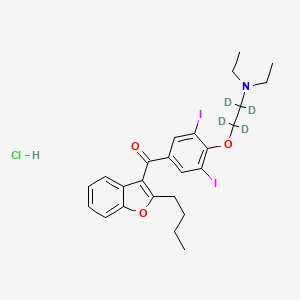

Amiodarone-d4 Hydrochloride

Descripción general

Descripción

Amiodarone-d4 Hydrochloride is an antiarrhythmic drug . It is used to treat life-threatening heart rhythm problems called ventricular arrhythmias . It belongs to the group of medicines known as antiarrhythmics and works directly on the heart tissue to slow the nerve impulses in the heart . It is available for oral administration as white tablets containing different amounts of amiodarone hydrochloride .

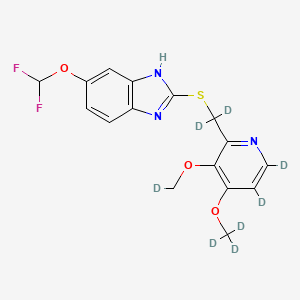

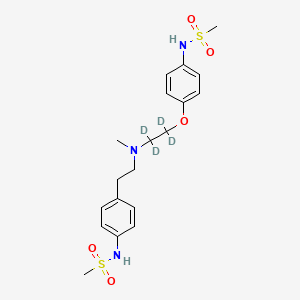

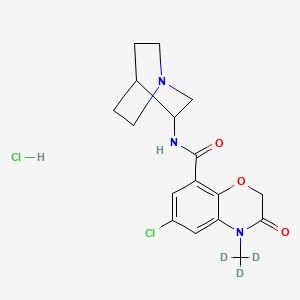

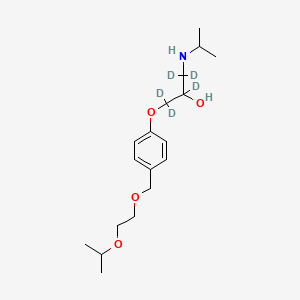

Molecular Structure Analysis

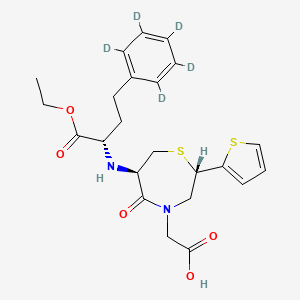

Amiodarone-d4 Hydrochloride has a molecular formula of C25H30ClI2NO3 . Its InChI isInChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23 (18-10-8-9-12-21 (18)31-22)24 (29)17-15-19 (26)25 (20 (27)16-17)30-14-13-28 (5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; . The molecular weight is 685.8 g/mol . Chemical Reactions Analysis

Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .Physical And Chemical Properties Analysis

Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .Aplicaciones Científicas De Investigación

Antiarrhythmic Agent

Amiodarone hydrochloride (AMD) is an antiarrhythmic agent used for severe rhythm disorders such as supraventricular arrhythmias, rapid ventricular rhythm disorders, tachycardia within the Wolff–Parkinson–White syndrome, confirmed ventricular arrhythmias, symptomatic and the treatment of less severe ventricular arrhythmias, including atrial fibrillation .

HPLC Method Development

A new, rapid, specific and simple HPLC method with UV detection has been developed for the quantitative determination of amiodarone from its inclusion complex with hydroxypropyl-beta-cyclodextrin and from commercially available Cordarone® tablets . The method was linear in the concentration range 0.001-0.1 mg/mL, the detection limit was established to be 0.001986 mg/mL, the quantification limit was 0.006621 mg/mL, while the regression coefficient was r2 = 0.9996 .

Pharmaceutical Dosage Form Estimation

A simple rapid sensitive, precise method has been developed for the estimation of amiodarone in pharmaceutical dosage form (Injection) using Hypersil BDS C18 column (150mm×4.6mm) 5μm, used for the separation . The mobile phase consisting of Acetonitrile: Triethylamine buffer (75:25) of pH 6.5 adjusted with ortho-phosphoric acid .

Method Validation

Various validation parameters were studied: the precision of the system (RSD = 0.84%), the precision of the method (RSD = 1.06%) and the accuracy of the method (98.48% in the concentration range 97.33–100.03%) . This method is validated for System suitability, Specificity, Accuracy, Linearity, Range and Robustness .

Dried Blood Spot Analysis

A method for rapid detection and quantitation of amiodarone and des-ethylamiodarone in samples extracted from dried blood spots (DBS) was evaluated .

High Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used type of elution chromatography. The technique is used to separate and determine species in a variety of organic, inorganic, and biological materials . Amiodarone can be analyzed using this technique .

Mecanismo De Acción

Target of Action

Amiodarone-d4 Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic drug . Its primary targets are the potassium , sodium , and calcium channels in the heart . These channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate .

Mode of Action

Amiodarone-d4 Hydrochloride interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . It also inhibits inward sodium and calcium currents (INa, ICa), which is enhanced in a use- and voltage-dependent manner . As a result, Amiodarone-d4 Hydrochloride increases the duration of the action potential as well as the effective refractory period for cardiac cells .

Biochemical Pathways

The blocking of potassium, sodium, and calcium channels by Amiodarone-d4 Hydrochloride affects the cardiac action potential . This leads to a suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies and in those with less-negative membrane potential . The major and consistent long-term effect of the drug is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence .

Pharmacokinetics

Amiodarone-d4 Hydrochloride exhibits complex pharmacokinetics. It is absorbed with a bioavailability of 20-80% . It is 97% protein-bound and has a very large volume of distribution (average approximately 66 L/kg), readily accumulating in tissues . It is metabolized in the liver and eliminated through feces and bile . The half-life of Amiodarone-d4 Hydrochloride is variable, ranging from 4 hours to 50 days depending on the dose and route .

Result of Action

The result of Amiodarone-d4 Hydrochloride’s action is the stabilization of both ventricular and atrial arrhythmias . It is most known for its approved indication in life-threatening ventricular arrhythmias . It is also used off-label for atrial fibrillation . It should be noted that the drug has several side effects, including thyroid abnormalities, pulmonary fibrosis, and transaminitis .

Action Environment

The action of Amiodarone-d4 Hydrochloride can be influenced by various environmental factors. For instance, tissue accumulation of Amiodarone-d4 Hydrochloride and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Furthermore, Amiodarone-d4 Hydrochloride and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .

Safety and Hazards

Propiedades

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-MMJSDMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661786 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amiodarone-d4 Hydrochloride | |

CAS RN |

1216715-80-8 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216715-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)